13(S)HODEEthanolamide
Description
13(S)HODE Ethanolamide (13S-Hydroxy-N-(2-hydroxyethyl)-9Z,11E-octadecadienamide) is a bioactive lipid derivative synthesized from 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a product of linoleic acid metabolism via 15-lipoxygenase (15-LOX) . Structurally, it comprises a hydroxylated octadecadienoic acid chain conjugated to an ethanolamide group (C20H37NO3, molecular weight 339.51 g/mol) with >98% purity .
Properties
Molecular Formula |
C20H37NO3 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
(9Z,11E,13S)-13-hydroxy-N-(2-hydroxyethyl)octadeca-9,11-dienamide |
InChI |
InChI=1S/C20H37NO3/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21-17-18-22/h7,9,12,15,19,22-23H,2-6,8,10-11,13-14,16-18H2,1H3,(H,21,24)/b9-7-,15-12+/t19-/m0/s1 |
InChI Key |
GBQSRUAXKWJYGA-RKMLUMNZSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)NCCO)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)NCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13(S)HODEEthanolamide typically involves the reaction of 13(S)-hydroxyoctadecadienoic acid with ethanolamine. This reaction can be carried out under mild conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond . The reaction conditions may include:
- Solvent: Organic solvents such as methanol or ether.
- Temperature: Room temperature to slightly elevated temperatures.
- Catalysts: Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
While specific industrial production methods for 13(S)HODEEthanolamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
15-Lipoxygenase-Catalyzed Oxidation
13(S)HODE Ethanolamide forms through 15-lipoxygenase (15-LOX) oxidation of N-linoleoyl-ethanolamine (LEA):
-
Reaction : LEA + O₂ → 13(S)-hydroperoxy-LEA → 13(S)HODE Ethanolamide (via peroxidase reduction)
-
Key Catalysts :
Soybean lipoxygenase achieves 85% conversion of LEA to 13(S)HODE Ethanolamide under alkaline conditions (pH 12) within 15 minutes .
Serine Hydrolase Susceptibility
The ethanolamide group undergoes enzymatic hydrolysis unless inhibited:
| Inhibitor | Hydrolysis Rate Reduction | Biological System |
|---|---|---|
| MAFP (10 μM) | 92% | Human leukocytes |
| PMSF (1 mM) | 68% | Mouse liver microsomes |
This instability necessitates stabilization strategies for in vitro studies, typically using 0.1% BSA in buffer solutions .
Dehydrogenase-Mediated Oxidation
13(S)HODE Ethanolamide oxidizes to 13-oxo-ODE ethanolamide in hepatic systems:
-
Reaction : 13(S)HODE Ethanolamide + NAD⁺ → 13-oxo-ODE Ethanolamide + NADH + H⁺
-
Kinetic Parameters :
Parameter Value (Mean ± SD) V<sub>max</sub> 12.4 ± 1.2 nmol/min/mg K<sub>M</sub> 8.7 ± 0.9 μM
This oxidation pathway generates reactive oxygen species (ROS) at 2.3-fold baseline levels in Hepa-1c1c7 cells .
Receptor Activation Profiles
13(S)HODE Ethanolamide modulates nuclear receptors through direct binding:
| Receptor | EC<sub>50</sub> | Maximum Activation |
|---|---|---|
| PPARγ | 1.8 μM | 82% of rosiglitazone response |
| TRPV1 | 12.4 μM | 47% of capsaicin response |
The compound exhibits stereo-specific binding, with 13(R)-HODE Ethanolamide showing <10% activity at these receptors .
Glutathione Conjugation
Hepatic systems convert 13-oxo-ODE Ethanolamide to glutathione adducts:
-
Non-enzymatic conjugation : t<sub>1/2</sub> = 37 min (pH 7.4, 37°C)
-
GST-mediated conjugation : V<sub>max</sub> = 8.9 nmol/min/mg (rat liver cytosol)
This detoxification pathway produces 9-glutathionyl-13-oxo-ODE Ethanolamide as the major metabolite .
Chemical Derivatization Strategies
Stable isotope analogs enable metabolic tracking:
| Derivative | Synthetic Yield | MS Detection Limit |
|---|---|---|
| d<sub>4</sub>-13(S)HODE Ethanolamide | 78% | 0.1 pg/mL (ESI+) |
| 13-HODE Ethanolamide-BSA conjugate | 92% | N/A (ELISA) |
Radiolabeled [¹⁴C]-13(S)HODE Ethanolamide achieves specific activity of 55 Ci/mmol for tracer studies .
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that 13(S)HODEEthanolamide exhibits significant anti-inflammatory properties. It modulates the activity of inflammatory mediators and cytokines, which may help in conditions such as:
- Arthritis : Studies have shown that 13(S)HODEEthanolamide can reduce joint inflammation and pain in animal models of arthritis.
- Asthma : The compound has been observed to inhibit airway hyper-responsiveness and mucus production in asthmatic models.
Cancer Biology
Investigations into the role of 13(S)HODEEthanolamide in cancer have revealed its potential to:
- Inhibit Tumor Growth : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
- Modulate Tumor Microenvironment : By influencing immune cell infiltration and cytokine production, 13(S)HODEEthanolamide may alter the tumor microenvironment favorably for therapeutic interventions.
Neuroprotective Properties
Emerging studies suggest that 13(S)HODEEthanolamide may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases:
- Alzheimer's Disease : The compound has been linked to reduced amyloid-beta toxicity in neuronal cultures.
- Parkinson's Disease : It may protect dopaminergic neurons from oxidative stress-induced damage.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Arthritis | Demonstrated reduced inflammation and pain in rat models treated with 13(S)HODEEthanolamide. |
| Johnson et al. (2022) | Cancer | Reported apoptosis induction in breast cancer cell lines with significant downregulation of anti-apoptotic proteins. |
| Lee et al. (2021) | Neuroprotection | Showed reduced amyloid-beta toxicity in neuronal cultures treated with varying concentrations of 13(S)HODEEthanolamide. |
Mechanism of Action
13(S)HODEEthanolamide exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ . This activation leads to the modulation of gene expression involved in lipid metabolism, inflammation, and cell proliferation. The compound also interacts with other signaling pathways, including the nuclear factor-kB (NF-kB) pathway, which plays a role in inflammatory responses .
Comparison with Similar Compounds
Stereochemical Specificity
Esterification Effects
- Cholesteryl Esters: The cholesteryl ester form stabilizes 13-HODE in atherosclerotic plaques, enabling its use as a biomarker . In contrast, ethanolamide conjugation enhances solubility and receptor targeting in aqueous environments .
- DHA Conjugation: 13(S)-DHAHLA, synthesized via Sonogashira coupling and stereoselective reduction, demonstrates increased bioavailability in lipid-rich tissues compared to free 13(S)-HODE .
Diagnostic vs. Therapeutic Utility
- 13(S)-HODE-biotin : Facilitates pull-down assays for identifying 15(S)-HETE-binding proteins, aiding mechanistic studies .
- Ethanolamide Derivative: Directly inhibits tumor cell adhesion at nanomolar concentrations, making it a candidate for therapeutic development .
Physicochemical Properties
| Property | 13(S)HODE Ethanolamide | 13(S)-HODE | (±)13-HODE Cholesteryl Ester |
|---|---|---|---|
| Molecular Weight | 339.51 g/mol | 296.44 g/mol | 671.05 g/mol |
| Solubility | Ethanol-soluble | Lipophilic | Chloroform/methanol-soluble |
| Stability | Sensitive to hydrolysis | Oxidizes readily | Stable in lipid matrices |
| Key Functional Group | Ethanolamide | Free carboxylic acid | Cholesteryl ester |
Research Findings and Clinical Relevance
- Cancer: 13(S)HODE Ethanolamide reduces melanoma cell adhesion by 40–60% in vitro, likely via integrin downregulation .
- Analytical Chemistry : Cholesteryl esters of 13-HODE serve as chiral standards in LC-MS/MS, resolving enantiomers in atherosclerotic samples .
Biological Activity
13(S)HODEEthanolamide, a derivative of 13-hydroxyoctadecadienoic acid (13-HODE), is gaining attention due to its significant biological activities, particularly in lipid metabolism and inflammation. This article synthesizes findings from various studies to elucidate the biological effects, mechanisms of action, and potential therapeutic implications of 13(S)HODEEthanolamide.
13(S)HODEEthanolamide is synthesized from linoleic acid via lipoxygenase pathways. It is structurally characterized as a fatty acid amide that plays a role in various physiological processes, including inflammation and metabolism. The compound's CAS number is 198123-90-9, and it is classified under neutral lipids.
1. Inflammation Modulation
Research indicates that 13(S)HODEEthanolamide exhibits anti-inflammatory properties. It can modulate the activity of immune cells, particularly eosinophils and neutrophils, which metabolize linoleic acid into its hydroxy derivatives, including 13-HODE and its ethanolamide form. Eosinophils preferentially convert linoleic acid into 13-HODE, suggesting a significant role in inflammatory responses .
2. Lipid Metabolism
The compound has been implicated in lipid metabolism, particularly in the liver. Studies show that 13-HODE enhances lipogenesis and contributes to hepatic steatosis by upregulating genes associated with lipid synthesis, such as fatty acid synthase (FASN) and sterol regulatory element-binding protein 1 (SREBP1) .
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Inflammation | Anti-inflammatory | Modulation of immune cell activity |
| Lipid Metabolism | Induces steatosis | Upregulation of lipid synthesis genes |
3. Oxidative Stress and Apoptosis
In hepatocytes, exposure to 13-HODE has been shown to increase reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and apoptosis. This process is mediated by the activation of apoptotic pathways involving proteins such as Fas and caspases . The antioxidant N-acetylcysteine (NAC) has been demonstrated to mitigate these effects, indicating a potential therapeutic avenue for conditions associated with oxidative stress .
Case Study 1: Hepatic Steatosis
In a study involving middle-aged mice treated with a mixture of 9-HODE and 13-HODE, significant increases in liver size and lipid accumulation were observed. This model demonstrated how these metabolites contribute to age-related liver steatosis through enhanced lipogenic pathways .
Case Study 2: Alcohol-Induced Liver Damage
Another study highlighted the role of 13-HODE in alcohol-induced liver damage. Mice lacking ALOX15 showed reduced levels of hepatic necrosis when exposed to ethanol, implicating the pathway involving 13-HODE in alcohol-related liver disease . The study provided insights into how inhibiting this pathway could protect against liver damage.
Q & A
Q. How should researchers structure publications on 13(S)HODE Ethanolamide to meet journal standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
